2-Iodo-2,3-dihydro-1H-indene
Overview
Description
“2-Iodo-2,3-dihydro-1H-indene” is a chemical compound used for research and development . It is also known as "2-iodoindane" .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-indene derivatives has been reported in various studies . For instance, a study reported the synthesis of 2,3-dihydro-1H-indene derivatives from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields . Another study reported the synthesis of 2,3-dihydro-1H-indene derivatives through a redox reaction .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indene derivatives has been analyzed in several studies . For example, a study reported the molecular structure of 1H-Inden-2-amine, 2,3-dihydro- .Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydro-1H-indene derivatives have been studied . For instance, a study reported the use of 2,3-dihydro-1H-indene derivatives as reagents for the preparation of imidazole-based carboxylic acid derivatives with anticonvulsant activity .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1H-indene derivatives have been reported . For instance, a study reported the density, melting point, and boiling point of a similar compound, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Indene Derivatives : 2-Iodo-2,3-dihydro-1H-indene derivatives are synthesized through electrophilic cyclization, utilizing iodonium-promoted carbocyclization processes. This technique successfully converts various substituted ethynylmalonates to cyclized products, which can then be used in subsequent chemical reactions (Khan & Wirth, 2009).
Molecular Structure and Vibrational Study : Research on the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives, such as 1H-indene-1,3(2H)-dione, provides insights into their geometry and vibrational modes. This knowledge is crucial for understanding their chemical reactivity and properties (Prasad et al., 2010).
Crystal Structures and Halogen Bonding : The study of the crystal structures of indene derivatives reveals significant halogen bonding interactions. For example, the crystal structures of 2,3-diiodo-1H-inden-1-one and 1-ethoxy-2,3-diiodo-1H-indene are characterized by extensive halogen bonding, which influences their chemical and physical properties (Hettstedt et al., 2016).
Future Directions
The future directions of research involving 2,3-dihydro-1H-indene derivatives are promising. For instance, a study reported the design, synthesis, and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerization inhibitors with anti-angiogenic and antitumor potency . Another study highlighted the versatility of indane-1,3-dione, a similar structure, in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mechanism of Action
Target of Action
It’s worth noting that indene derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indene derivatives are known to interact with their targets and cause changes at the molecular level . More research is needed to elucidate the specific interactions of 2-Iodo-2,3-dihydro-1H-indene with its targets.
Biochemical Pathways
Indene derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact pathways and downstream effects of this compound require further investigation.
Result of Action
Indene derivatives have shown various biological activities, suggesting that they may have diverse molecular and cellular effects
Properties
IUPAC Name |
2-iodo-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZOPWLGUDGAGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24329-96-2 | |
Record name | 2-iodo-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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